![molecular formula C14H16INO2 B14607639 Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- CAS No. 58343-52-5](/img/structure/B14607639.png)
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexanamine group attached to a benzodioxole ring substituted with an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- typically involves the condensation of cyclohexanamine with an aldehyde or ketone derivative of 6-iodo-1,3-benzodioxole. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom on the benzodioxole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanamine, N-(1,3-benzodioxol-5-ylmethylene)-
- Cyclohexanamine, N-(6-chloro-1,3-benzodioxol-5-ylmethylene)-
- Cyclohexanamine, N-(6-bromo-1,3-benzodioxol-5-ylmethylene)-
Uniqueness
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atom can participate in specific substitution reactions and may influence the compound’s biological activity.
Propriétés
Numéro CAS |
58343-52-5 |
|---|---|
Formule moléculaire |
C14H16INO2 |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
N-cyclohexyl-1-(6-iodo-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H16INO2/c15-12-7-14-13(17-9-18-14)6-10(12)8-16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
Clé InChI |
YHNPMOSBOYJODU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=CC2=CC3=C(C=C2I)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
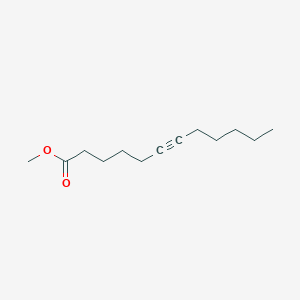
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
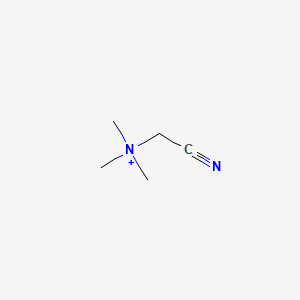
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
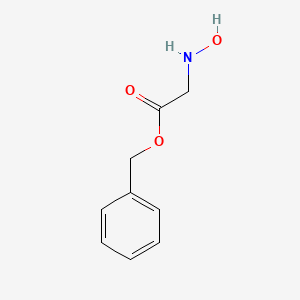
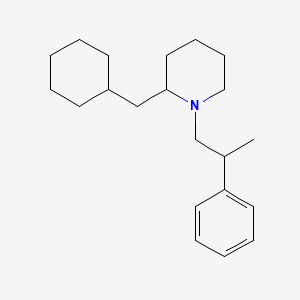

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
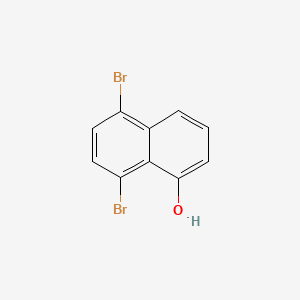
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
